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Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell
signaling pathways, including the RAS-ERK MAP kinase cascade. Its dysregulation through
activating mutations or overexpression is implicated in various human diseases, most notably
in several forms of cancer, making it a compelling target for therapeutic intervention. This
technical guide provides an in-depth overview of the binding site and mechanism of action of
SHP099, a first-in-class, potent, and selective allosteric inhibitor of SHP2.

SHP2 Structure and Allosteric Regulation

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein
tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, auto-inhibited state,
the N-SH2 domain blocks the active site of the PTP domain, preventing substrate binding.[1]
Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine
residues on receptor tyrosine kinases (RTKSs) or scaffold proteins, which induces a
conformational change that relieves this auto-inhibition and opens the PTP active site.[1]

Allosteric inhibitors like SHP099 function by stabilizing the inactive, auto-inhibited conformation
of SHP2.[2][3] This mechanism of action offers a distinct advantage over active-site inhibitors,
which often suffer from poor selectivity and bioavailability.
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The SHP099 Binding Site: A Tri-Domain Interface

Crystallographic studies of SHP2 in complex with SHP099 (PDB ID: 5EHR) have revealed a
unique allosteric binding pocket located at the interface of the N-SH2, C-SH2, and PTP
domains.[2][4] SHP099 acts as a "molecular glue,” effectively locking the three domains
together and stabilizing the closed, inactive conformation of the enzyme.

The key interactions between SHP099 and SHP2 involve residues from all three domains:
e N-SH2 Domain: The inhibitor interacts with residues in the N-SH2 domain.
e C-SH2 Domain: The C-SH2 domain also contributes to the binding pocket.

o PTP Domain: Residues from the PTP domain form crucial hydrogen bonds with the inhibitor.

[2]

Specifically, hydrogen bonds are formed with Argl11 and Phell3, which are located in the
linker region between the N-SH2 and C-SH2 domains, as well as with Glu250 of the PTP
domain.[2] This network of interactions holds the N-SH2 domain in place over the PTP active
site, preventing the conformational change required for SHP2 activation.

Quantitative Binding Data

The potency of SHP099 has been characterized through various biochemical and cellular
assays. The following table summarizes key quantitative data for SHP099's interaction with
wild-type and mutant forms of SHP2.
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Cell Line/Assay

Parameter Value . Reference
Condition
IC50 (SHP2 WT) 0.071 uM Biochemical Assay [2]
IC50 (SHP2 WT) 70 nM Biochemical Assay [5]
IC50 (MV4-11 cells) 0.32 uM Cell-based Assay [5]
IC50 (TF-1 cells) 1.73 uM Cell-based Assay [5]
IC50 (SHP2 D61Y) 1.241 uyM Biochemical Assay [5]
IC50 (SHP2 E69K) 0.416 uM Biochemical Assay [5]
IC50 (SHP2 A72V) 1.968 uM Biochemical Assay [5]
IC50 (SHP2 E76K) 2.896 uM Biochemical Assay [5]

Signaling Pathway Inhibition

SHP099's stabilization of the inactive conformation of SHP2 leads to the suppression of the
RAS-ERK signaling pathway. By preventing SHP2 from dephosphorylating its substrates,
SHPO099 effectively blocks downstream signaling, which in turn inhibits the proliferation of
cancer cells driven by receptor tyrosine kinases.[2]
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Figure 1: SHP2 Signaling Pathway and Inhibition by SHP099.
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Experimental Protocols
X-ray Crystallography for Co-crystal Structure
Determination

To determine the binding mode of SHP099, co-crystallization of the SHP2 protein with the
inhibitor is performed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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